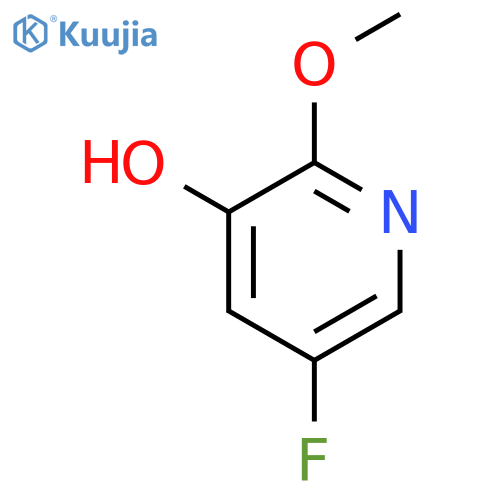

Cas no 1233025-58-5 (5-fluoro-2-methoxy-pyridin-3-ol)

1233025-58-5 structure

商品名:5-fluoro-2-methoxy-pyridin-3-ol

CAS番号:1233025-58-5

MF:C6H6FNO2

メガワット:143.115745067596

MDL:MFCD16251132

CID:1215748

PubChem ID:52982883

5-fluoro-2-methoxy-pyridin-3-ol 化学的及び物理的性質

名前と識別子

-

- 5-Fluoro-2-methoxy-3-pyridinol

- 5-Fluoro-3-hydroxy-2-methoxypyridine

- 5-fluoro-2-methoxy-pyridin-3-ol

- MFCD16251132

- s10276

- SB52689

- DB-107628

- A909776

- 1233025-58-5

- SY045811

- 5-Fluoro-2-methoxypyridin-3-ol

- CS-0088343

- AKOS022177057

- CS-12293

-

- MDL: MFCD16251132

- インチ: InChI=1S/C6H6FNO2/c1-10-6-5(9)2-4(7)3-8-6/h2-3,9H,1H3

- InChIKey: AYPZKWVKQLZIHI-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=C(C=N1)F)O

計算された属性

- せいみつぶんしりょう: 143.03825660g/mol

- どういたいしつりょう: 143.03825660g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 112

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

5-fluoro-2-methoxy-pyridin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F12260-250mg |

5-Fluoro-2-methoxypyridin-3-ol |

1233025-58-5 | 97% | 250mg |

¥2719.0 | 2024-07-19 | |

| eNovation Chemicals LLC | D782134-1g |

5-Fluoro-3-hydroxy-2-methoxypyridine |

1233025-58-5 | 97% | 1g |

$535 | 2024-07-20 | |

| eNovation Chemicals LLC | D749707-100mg |

5-Fluoro-3-hydroxy-2-methoxypyridine |

1233025-58-5 | 95% | 100mg |

$130 | 2024-06-06 | |

| eNovation Chemicals LLC | D749707-250mg |

5-Fluoro-3-hydroxy-2-methoxypyridine |

1233025-58-5 | 95% | 250mg |

$200 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1053383-500MG |

5-fluoro-2-methoxy-pyridin-3-ol |

1233025-58-5 | 97% | 500mg |

$315 | 2024-07-21 | |

| eNovation Chemicals LLC | D782134-0.25g |

5-Fluoro-3-hydroxy-2-methoxypyridine |

1233025-58-5 | 97% | 0.25g |

$210 | 2024-07-20 | |

| Alichem | A029006333-500mg |

5-Fluoro-3-hydroxy-2-methoxypyridine |

1233025-58-5 | 95% | 500mg |

$1685.00 | 2023-09-03 | |

| eNovation Chemicals LLC | Y1053383-100mg |

5-fluoro-2-methoxy-pyridin-3-ol |

1233025-58-5 | 97% | 100mg |

$100 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1053383-5G |

5-fluoro-2-methoxy-pyridin-3-ol |

1233025-58-5 | 97% | 5g |

$1935 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1053383-10G |

5-fluoro-2-methoxy-pyridin-3-ol |

1233025-58-5 | 97% | 10g |

$3225 | 2024-07-21 |

5-fluoro-2-methoxy-pyridin-3-ol 関連文献

-

1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

1233025-58-5 (5-fluoro-2-methoxy-pyridin-3-ol) 関連製品

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1233025-58-5)5-fluoro-2-methoxy-pyridin-3-ol

清らかである:99%

はかる:1g

価格 ($):440.0